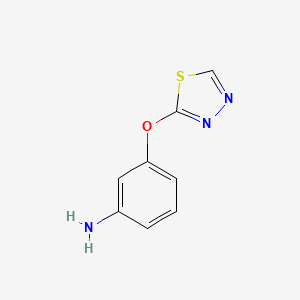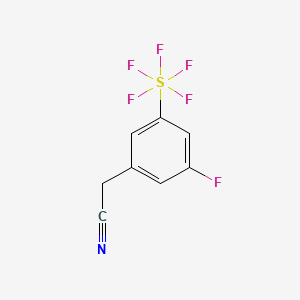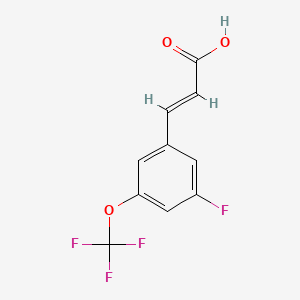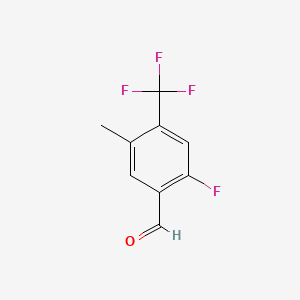
3-(1,3,4-Thiadiazol-2-yloxy)aniline
Overview
Description
3-(1,3,4-Thiadiazol-2-yloxy)aniline is a compound that belongs to the class of organic compounds known as anilines. It has a molecular formula of C8H7N3OS and a molecular weight of 193.23 g/mol .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . In another method, 1,3,4-thiadiazole and urea group were hybridized to form new molecular skeleton and 11 compounds were synthesized and evaluated as acetylcholinesterase (AChE) inhibitors .Molecular Structure Analysis
The molecular structure of 3-(1,3,4-Thiadiazol-2-yloxy)aniline is represented by the InChI code: 1S/C8H7N3OS/c9-6-2-1-3-7(4-6)12-8-11-10-5-13-8/h1-5H,9H2 .Chemical Reactions Analysis
1,3,4-Thiadiazole derivatives have shown comparable effects in inhibition of AChE, especially compound 6b which exhibited activity with IC50 value 1.17 μM, as strong as galanthamine . The thiadiazole ring can act as the “hydrogen binding domain,” “two-electron donor system” as well as it enables to create π–π stacking interactions .Physical And Chemical Properties Analysis
3-(1,3,4-Thiadiazol-2-yloxy)aniline has a melting point of 123 - 125°C .Scientific Research Applications
Antimicrobial Activity
The 1,3,4-thiadiazole compounds, including “3-(1,3,4-Thiadiazol-2-yloxy)aniline”, have been found to exhibit high activity to control the growth of pathogenic bacteria such as S. aureus, B. subtilis, E. coli, and P. aeruginosa, and unicellular fungi like C. albicans . The Minimum Inhibitory Concentration (MIC) values were in the range of 25–100 µg mL –1 for Cs-EATT and 25–200 µg mL –1 for Cs-BATT with varied clear zones .
Film Dressings
These compounds have been used in the formation of film dressings. The formed films had transparency, uniformity, homogeneity, elasticity, and non-irritation pH values for skin within the normal range . The maximum percentages of Cs-E/B-ATT content were recorded for film dressings E2 and B2, with values of 92.5% and 94.9%, respectively .
Drug Delivery
Biodegradable polymers have been of interest to many researchers for many years due to their ability to protect against many life-threatening diseases. Film dressings are considered an important segment of the medical and pharmaceutical markets worldwide .
Anticancer Activity
1,3,4-Thiadiazole moiety has various biological activities including anticancer . Some drugs with thiadiazole scaffold, e.g., sulfamethoxazole, acetazolamide, and butazolamide produce diverse biological action .
Antidiabetic Activity
1,3,4-Thiadiazole compounds have been found to exhibit antidiabetic activity .
Antihypertensive Activity
These compounds have been found to exhibit antihypertensive activity .
Anti-inflammatory Activity
1,3,4-Thiadiazole compounds have been found to exhibit anti-inflammatory activity .
Antiviral Activity
These compounds have been found to exhibit antiviral activity .
Mechanism of Action
Target of Action
1,3,4-thiadiazole derivatives, to which this compound belongs, are known for their broad-spectrum activities .
Mode of Action
It’s worth noting that 1,3,4-thiadiazole derivatives are known to interact with various biological targets due to the presence of the n–c–s– moiety .
Biochemical Pathways
1,3,4-thiadiazole derivatives have been found to exhibit various biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
1,3,4-thiadiazole derivatives are known for their broad-spectrum activities, suggesting they may have diverse molecular and cellular effects .
Safety and Hazards
Future Directions
1,3,4-Thiadiazole moiety has various biological activities including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and anti-microbial . Some drugs with thiadiazole scaffold, e.g., sulfamethoxazole, acetazolamide, and butazolamide produce diverse biological action . From the in-depth literature review, some structural modifications in the 1,3,4-thiadiazole ring have resulted in highly effective and less toxic compounds and have good prospects as anti-microbial agents .
properties
IUPAC Name |
3-(1,3,4-thiadiazol-2-yloxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3OS/c9-6-2-1-3-7(4-6)12-8-11-10-5-13-8/h1-5H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTIMCOMSQTOJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NN=CS2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[3-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B1399839.png)





![4-(5-Chloro-[1,2,4]thiadiazol-3-yl)-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B1399848.png)
![Methyl 4-[5-(hydroxymethyl)pyridin-2-yl]benzoate](/img/structure/B1399850.png)

